(2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic organic molecule featuring a pyrimidine core substituted with methyl and trifluoromethyl groups at positions 4 and 6, respectively. A 1,2,3-triazole ring is linked to the pyrimidine via a prop-2-en-1-one bridge, which is further substituted with a thiophene moiety.
Crystallographic data for similar compounds, such as those resolved using SHELX software , indicate that hydrogen bonding and π-π interactions (common in thiophene-containing systems) may influence packing and stability .
Propriétés
IUPAC Name |
(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5OS/c1-9-7-13(15(16,17)18)20-14(19-9)23-8-11(21-22-23)12(24)5-4-10-3-2-6-25-10/h2-8H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCZRRFAAMXFI-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C=CC3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)/C=C/C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction.
Final Coupling: The final step involves coupling the different ring systems together under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Possible applications in the development of new antimicrobial agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Structural and Substituent Analysis
The table below compares key structural features of the target compound with related pyrimidine and triazole derivatives:
Key Observations:
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methyl or cyclopropyl substituents .
- The α,β-unsaturated ketone in the target compound could act as a Michael acceptor, a feature absent in Ev9 and Ev12 analogs, suggesting possible reactivity toward nucleophilic residues in enzymes .
Physicochemical Properties
- Hydrogen Bonding : The triazole and ketone groups may form hydrogen bonds with biological targets, as seen in Ev7’s crystal structure .
- Solubility : The thiophene and triazole moieties may reduce aqueous solubility compared to Ev9’s coumarin derivatives, necessitating formulation adjustments for drug delivery .
Activité Biologique
The compound (2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a novel triazole derivative that exhibits a range of biological activities. This article aims to summarize the current understanding of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into the following components:
- Pyrimidine moiety : A 4-methyl-6-(trifluoromethyl)pyrimidine ring.
- Triazole ring : A 1H-1,2,3-triazole linked to the pyrimidine.
- Thiophene ring : A thiophen-2-yl group attached to the propene chain.
Biological Activity Overview
Research indicates that this compound possesses various biological activities including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Demonstrates cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.
Antimicrobial Activity
A study highlighted the compound's effectiveness against a range of pathogens. It was shown to have:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Fungal Activity : Inhibitory effects on fungal pathogens like Candida albicans and Aspergillus niger.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.250 μg/mL |
| Candida albicans | 0.500 μg/mL |
Anticancer Properties
The anticancer potential of the compound was evaluated against various cancer cell lines:
-
Cell Lines Tested :
- HCT116 (colon carcinoma)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
-
Results :
- IC50 values ranged from 6.2 μM for HCT116 to 43.4 μM for MCF7, indicating moderate potency against these cancer types.
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT116 | 6.2 |
| MCF7 | 43.4 |
| HeLa | 27.3 |
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Particularly in bacterial cell wall synthesis and cancer cell proliferation pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Antibacterial Study : A recent investigation demonstrated that derivatives of this triazole showed enhanced activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
- Cancer Treatment Research : In vitro studies indicated that this compound could synergize with existing chemotherapeutics, enhancing their efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer : The synthesis typically involves three key steps:
Pyrimidine Core Formation : React 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with a halogenating agent (e.g., POCl₃) to introduce a leaving group at the 2-position.
Triazole Ring Construction : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to couple the pyrimidine derivative with a propargyl-thiophene precursor .
Enone Formation : Employ a Claisen-Schmidt condensation between the triazole intermediate and a thiophene-containing aldehyde under basic conditions (e.g., NaOH/EtOH) .
Purity is monitored via TLC and HPLC, with intermediates characterized by FT-IR and elemental analysis.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and stereochemistry of the enone (E-configuration). For example, the thiophene protons appear as distinct doublets near δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 464.0921) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the triazole-pyrimidine linkage (if single crystals are obtainable) .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ values calculated using nonlinear regression .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuI) for triazole formation to minimize byproducts .
- Temperature Control : Maintain <60°C during Claisen-Schmidt condensation to prevent thiophene decomposition .
- Solvent Optimization : Use DMF for triazole coupling (higher polarity improves solubility) but switch to THF for enone formation to reduce side reactions .
Q. What computational methods predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the enone’s α,β-unsaturated system shows high electrophilicity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). The pyrimidine-triazole moiety often occupies the ATP-binding pocket .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate docking results .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Degradation Analysis : Perform stability studies (HPLC at 25°C/60% RH) to check for enone isomerization or thiophene oxidation over time .
- Meta-Analysis : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for assay type (e.g., MTT vs. CellTiter-Glo) .
Q. What in vitro models elucidate the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) for target enzymes .
- Receptor Binding : Use SPR (Surface Plasmon Resonance) to measure affinity (KD) for receptors like GPCRs .
- Transcriptomics : Apply RNA-seq to treated cells (e.g., 10 µM, 24 hr) to identify dysregulated pathways (e.g., apoptosis, inflammation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
